molecular formula C16H15BrO2 B8664765 (2-bromo-4-methoxyphenyl)-(4-ethylphenyl)methanone

(2-bromo-4-methoxyphenyl)-(4-ethylphenyl)methanone

Cat. No.: B8664765
M. Wt: 319.19 g/mol
InChI Key: VPKRZSLXEQBLHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-bromo-4-methoxyphenyl)-(4-ethylphenyl)methanone is an organic compound with a complex structure that includes both bromine and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromo-4-methoxyphenyl)-(4-ethylphenyl)methanone typically involves the bromination of 4-methoxyacetophenone using N-bromosuccinimide (NBS) in the presence of trimethylsilyl trifluoromethanesulfonate (TMS-OTf) in acetonitrile at room temperature for 24 hours . This method yields the desired product with a high degree of purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-bromo-4-methoxyphenyl)-(4-ethylphenyl)methanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

    Substitution: Formation of methoxy-substituted phenyl derivatives.

    Oxidation: Formation of methoxybenzoic acid or methoxybenzaldehyde.

    Reduction: Formation of methoxyphenyl alcohols.

Scientific Research Applications

(2-bromo-4-methoxyphenyl)-(4-ethylphenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-bromo-4-methoxyphenyl)-(4-ethylphenyl)methanone involves its interaction with specific molecular targets, such as protein tyrosine phosphatases. The compound can covalently modify the active site cysteine residues in these enzymes, leading to their inhibition . This inhibition can modulate various signaling pathways involved in cell growth, differentiation, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methoxyacetophenone: Shares the bromine and methoxy functional groups but lacks the ethyl group.

    4-Methoxyphenylboronic acid: Contains the methoxy group but has a boronic acid functional group instead of the bromine atom.

    2-Bromo-4-methoxyphenylacetic acid: Contains both bromine and methoxy groups but has an acetic acid functional group.

Uniqueness

(2-bromo-4-methoxyphenyl)-(4-ethylphenyl)methanone is unique due to the presence of both bromine and methoxy groups along with an ethyl group, which can influence its reactivity and interaction with biological targets. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H15BrO2

Molecular Weight

319.19 g/mol

IUPAC Name

(2-bromo-4-methoxyphenyl)-(4-ethylphenyl)methanone

InChI

InChI=1S/C16H15BrO2/c1-3-11-4-6-12(7-5-11)16(18)14-9-8-13(19-2)10-15(14)17/h4-10H,3H2,1-2H3

InChI Key

VPKRZSLXEQBLHP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium methoxide (10.5 g) is added portionwise to (2-bromo-4-fluoro-phenyl)-(4-ethyl-phenyl)-methanone (43.0 g) dissolved in DMF (200 mL). The solution is stirred overnight, before another portion of sodium methoxide (5.5 g) is added. After another 3 h of stirring, water is added and the resulting mixture is extracted with ethyl acetate. The organic phase is dried (sodium sulphate), the solvent is removed and the residue is chromatographed on silica gel (cyclohexane/ethyl acetate 20:1->9:1).
Name
Sodium methoxide
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
(2-bromo-4-fluoro-phenyl)-(4-ethyl-phenyl)-methanone
Quantity
43 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
5.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

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